(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol: is an organic compound that features a fluorinated pyridine ring attached to a chiral carbon center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine, which is commercially available or can be synthesized from 2-amino-5-fluoropyridine.
Grignard Reaction: The 5-fluoropyridine is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be further reduced to form various alcohol derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its fluorinated pyridine ring.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Shares the fluorinated pyridine ring but differs in functional groups.
Methyl 6-fluoropyridine-3-carboxylate: Another fluorinated pyridine derivative with different substituents.
Pyrazolo[3,4-c]pyridine compounds: These compounds have a similar pyridine ring structure but differ in their overall framework and functional groups.
Uniqueness:
Properties
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQZTHQUDQWKA-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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